(Z)-2-(2,5-dimethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(2,5-dimethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one is a synthetic organic compound known for its complex structure and potential applications in various fields of scientific research. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of methoxy groups and a benzylidene moiety adds to its chemical diversity, making it an interesting subject for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,5-dimethoxybenzaldehyde and 6-hydroxybenzofuran-3(2H)-one.
Formation of Benzylidene Intermediate: The first step involves the condensation of 2,5-dimethoxybenzaldehyde with 6-hydroxybenzofuran-3(2H)-one under basic conditions to form the benzylidene intermediate.
Alkylation: The intermediate is then subjected to alkylation with 3-methylbut-2-en-1-yl bromide in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
While the laboratory synthesis of (Z)-2-(2,5-dimethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one is well-documented, industrial production methods would likely involve optimization of reaction conditions to improve yield and scalability. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the benzylidene moiety can yield the corresponding benzyl compound.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Benzyl derivatives.
Substitution: Halogenated compounds and other substituted derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Studies have shown that it can act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Antimicrobial Activity: Preliminary research indicates that it may possess antimicrobial properties.
Medicine
Drug Development: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.
Industry
Material Science: The compound’s structural properties make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (Z)-2-(2,5-dimethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one exerts its effects is primarily through the interaction with molecular targets such as enzymes. The benzylidene moiety can form covalent or non-covalent interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The methoxy groups and the benzofuran core contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxybenzaldehyde: Shares the methoxy substitution pattern but lacks the benzofuran core.
Benzofuran-3(2H)-one: Contains the benzofuran core but lacks the methoxy and benzylidene groups.
3-Methylbut-2-en-1-yl derivatives: Compounds with similar alkylation patterns but different core structures.
Uniqueness
The uniqueness of (Z)-2-(2,5-dimethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one lies in its combination of a benzofuran core with methoxy and benzylidene groups, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.
Properties
IUPAC Name |
(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-14(2)9-10-26-17-5-7-18-20(13-17)27-21(22(18)23)12-15-11-16(24-3)6-8-19(15)25-4/h5-9,11-13H,10H2,1-4H3/b21-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGQZSKBTUZPJZ-MTJSOVHGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC(=C3)OC)OC)O2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/O2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.